synthesis and characterization of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
synthesis and characterization of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Foreword: The Tetrahydroindazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a crucial component in numerous therapeutic agents.[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, forming key interactions with biological targets, particularly protein kinases.[2] The partially saturated 4,5,6,7-tetrahydro-1H-indazole variant offers improved three-dimensional geometry and physicochemical properties compared to its planar aromatic counterpart, making it an attractive core for developing novel therapeutics in areas such as oncology and neurodegenerative diseases.[4][5][6]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a model compound, 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole . Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind the chosen protocols, ensuring that the practitioner can not only replicate the results but also understand the underlying chemical principles to adapt and troubleshoot effectively.
Synthetic Strategy: The Paal-Knorr Condensation Approach
The most direct and reliable method for constructing the tetrahydroindazole core is the Paal-Knorr condensation reaction.[7][8] This classic transformation involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[9][10]
For our target molecule, the retrosynthetic analysis is straightforward:
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The phenyl group at the C3 position and the fused cyclohexane ring point to 2-benzoylcyclohexanone as the 1,3-dicarbonyl precursor.
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The ethyl group at the N1 position dictates the use of ethylhydrazine as the nitrogen source.
The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring fused to the saturated cyclohexane ring.
Experimental Protocol: Synthesis
This protocol is designed as a self-validating system. Adherence to these steps, coupled with the in-process checks, ensures a high probability of success.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Benzoylcyclohexanone | C₁₃H₁₄O₂ | 202.25 | ≥97% | Standard Vendor |
| Ethylhydrazine oxalate | C₄H₁₂N₂O₄ | 152.15 | ≥98% | Standard Vendor |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Standard Vendor |
| Ethanol (EtOH), 200 proof | C₂H₅OH | 46.07 | Anhydrous | Standard Vendor |
| Glacial Acetic Acid (AcOH) | CH₃COOH | 60.05 | ≥99.7% | Standard Vendor |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Standard Vendor |
| Hexanes | N/A | N/A | ACS Grade | Standard Vendor |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Standard Vendor |
Note on Ethylhydrazine: Ethylhydrazine is often supplied as a salt (e.g., oxalate or hydrochloride) for improved stability. It must be liberated to the free base in situ or prior to the reaction using a suitable base like sodium hydroxide. This protocol utilizes the oxalate salt and an equivalent of base.
Reaction Workflow Diagram
Caption: Synthetic workflow for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole.
Step-by-Step Procedure
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Preparation of Free Ethylhydrazine: In a 100 mL round-bottom flask, dissolve ethylhydrazine oxalate (1.52 g, 10.0 mmol) in 20 mL of water. Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of water dropwise with stirring in an ice bath. The resulting solution containing free ethylhydrazine is used directly in the next step.
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Causality: The oxalate salt is stable for storage but unreactive. Two equivalents of NaOH are used to neutralize the oxalic acid and ensure the complete liberation of the volatile and reactive ethylhydrazine free base.
-
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Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-benzoylcyclohexanone (2.02 g, 10.0 mmol) and 80 mL of anhydrous ethanol.
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Causality: Ethanol is an excellent solvent for both reactants and the product, and its boiling point provides an ideal temperature for the condensation and dehydration steps. A nitrogen atmosphere prevents potential side reactions.
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Cyclocondensation: Begin stirring the ethanol solution and add the freshly prepared aqueous ethylhydrazine solution from Step 1. Add 5-6 drops of glacial acetic acid.
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Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the 2-benzoylcyclohexanone spot (higher Rf) is no longer visible. This typically takes 4-6 hours.
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Trustworthiness: TLC is a critical in-process control. A successful reaction will show the consumption of starting materials and the formation of a new, single major product spot with a lower Rf value, which also visualizes under UV light due to the aromatic rings.
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Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of water and extract with ethyl acetate (3 x 40 mL).
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Causality: The aqueous workup removes any remaining inorganic salts and water-soluble impurities. Ethyl acetate is chosen as the extraction solvent due to the high solubility of the organic product and its immiscibility with water.
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Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness to yield the crude product, typically as a yellow or amber oil/solid.
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Purification: Purify the crude product by flash column chromatography on silica gel.
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Column Packing: Use a slurry of silica gel in hexanes.
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Elution: Start with 100% hexanes and gradually increase the polarity with ethyl acetate (e.g., a gradient from 0% to 15% EtOAc). Collect fractions based on TLC analysis.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole as a pale yellow solid or viscous oil.
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Expected Yield: 75-85%.
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Structural Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques provide orthogonal data points for unambiguous validation.
Characterization Workflow Diagram
Caption: Workflow for the structural characterization and purity assessment.
Spectroscopic and Analytical Data
The following data are predicted based on the known spectral properties of analogous indazole structures.[11][12][13][14] Actual experimental values should be very close to these predictions.
A. ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy
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Instrument: 400 MHz Spectrometer
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Solvent: CDCl₃
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Rationale: ¹H NMR provides definitive information about the electronic environment and connectivity of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.45 - 7.30 | m | 5H | Ar-H (Phenyl) | Characteristic region for monosubstituted benzene ring protons. |
| ~ 4.15 | q, J ≈ 7.2 Hz | 2H | N-CH₂ -CH₃ | Methylene protons adjacent to nitrogen and coupled to a methyl group. |
| ~ 2.75 | t, J ≈ 6.0 Hz | 2H | C4-H₂ | Aliphatic protons adjacent to the pyrazole ring (C3a=C4). |
| ~ 2.55 | t, J ≈ 6.0 Hz | 2H | C7-H₂ | Aliphatic protons adjacent to the pyrazole ring (N1-C7a). |
| ~ 1.90 - 1.80 | m | 4H | C5-H₂ , C6-H₂ | Overlapping multiplets for the central aliphatic protons of the cyclohexane ring. |
| ~ 1.48 | t, J ≈ 7.2 Hz | 3H | N-CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group. |
B. ¹³C NMR Spectroscopy
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Instrument: 100 MHz Spectrometer
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Solvent: CDCl₃
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Rationale: Provides a count of unique carbon atoms and information about their hybridization and chemical environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 151.2 | C 3 | Carbon of the pyrazole ring bearing the phenyl group. |
| ~ 144.8 | C 7a | Bridgehead carbon of the pyrazole ring adjacent to N1. |
| ~ 133.5 | Ar-C (ipso) | Quaternary carbon of the phenyl ring attached to C3. |
| ~ 128.7 | Ar-C H | Aromatic methine carbons (ortho/meta). |
| ~ 127.5 | Ar-C H | Aromatic methine carbon (para). |
| ~ 114.6 | C 3a | Bridgehead carbon of the pyrazole ring adjacent to C4. |
| ~ 42.1 | N-C H₂-CH₃ | Ethyl group methylene carbon. |
| ~ 25.8 | C 7 | Aliphatic carbon of the cyclohexane ring. |
| ~ 23.1 | C 5 / C 6 | Aliphatic carbons of the cyclohexane ring. |
| ~ 21.0 | C 4 | Aliphatic carbon of the cyclohexane ring. |
| ~ 15.3 | N-CH₂-C H₃ | Ethyl group methyl carbon. |
C. High-Resolution Mass Spectrometry (HRMS)
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Technique: Electrospray Ionization (ESI)
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Rationale: HRMS provides an extremely accurate mass measurement, confirming the elemental composition of the molecule.
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Formula: C₁₅H₁₈N₂
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Calculated [M+H]⁺: 227.1543
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Found: 227.15XX (Expected to be within 5 ppm of calculated value)
D. Infrared (IR) Spectroscopy
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Technique: ATR
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Rationale: IR spectroscopy identifies the presence of key functional groups.
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Expected Peaks (cm⁻¹):
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3050-3020: Aromatic C-H stretch
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2930-2850: Aliphatic C-H stretch
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1600, 1490, 1450: Aromatic C=C skeletal vibrations
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1560-1570: C=N stretch of the pyrazole ring
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Safety, Handling, and Storage
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Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Conduct all manipulations of hydrazine derivatives and organic solvents in a well-ventilated chemical fume hood.
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Handling: Ethylhydrazine is volatile, flammable, and toxic. Handle with extreme care. 2-Benzoylcyclohexanone is an irritant.
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Storage: Store the final product in a sealed vial under an inert atmosphere (argon or nitrogen) at 4°C to prevent degradation.
Conclusion and Outlook
This guide details a robust and reproducible method for the synthesis of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole. The Paal-Knorr condensation is a highly efficient transformation, and the provided protocol, complete with in-process controls and detailed characterization data, provides a reliable framework for its execution. This scaffold serves as a valuable starting point for further functionalization. The phenyl ring can be modified to explore structure-activity relationships, and the saturated carbocyclic ring offers potential for introducing stereocenters, further expanding the chemical space for drug discovery endeavors.[4][5]
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